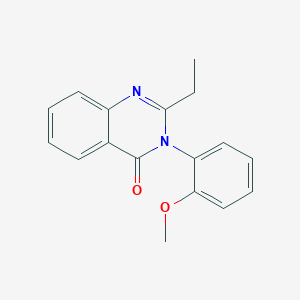acetate](/img/structure/B11997171.png)
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a complex organic compound with the molecular formula C37H35NO8 and a molecular weight of 621.693 g/mol . This compound is part of the chromen family, known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multiple steps, including the formation of the chromen core and subsequent functionalization. One common method involves the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions to form the chromen core . The tert-butoxycarbonyl (Boc) group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, DMSO
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets more effectively . The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar chromen core but different functional groups.
4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate: Similar structure with additional Boc-protected groups.
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-D-phenylalaninate: Similar chromen core with different protecting groups.
Uniqueness
The uniqueness of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C29H27NO7 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C29H27NO7/c1-18-26(35-20-13-9-6-10-14-20)25(31)22-16-15-21(17-23(22)34-18)36-27(32)24(19-11-7-5-8-12-19)30-28(33)37-29(2,3)4/h5-17,24H,1-4H3,(H,30,33) |
Clé InChI |
TZRMPRJEDPSOSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)

![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
![4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)

![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)




